molecular formula C27H27ClN2O5 B5043580 N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide

Cat. No.: B5043580
M. Wt: 495.0 g/mol
InChI Key: WZHNCBVHMXIVKO-UHFFFAOYSA-N
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Description

The compound “N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide” is a complex organic molecule. It contains a benzoxazole ring, which is a type of heterocyclic compound . The benzoxazole ring in this compound is substituted with a chlorine atom at the 5-position . This compound also contains a phenyl ring substituted with a methyl group at the 2-position .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a heterocyclic ring. For a similar compound, there are twelve possible conformers and tautomers .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For a similar compound, the molecular weight is 244.682 .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some benzoxazole derivatives have been studied for their antimicrobial properties .

Future Directions

The future research directions would likely depend on the results of initial studies on this compound. Given the biological activity of some benzoxazole derivatives, this compound could potentially be studied for its biological activity .

Properties

IUPAC Name

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27ClN2O5/c1-5-32-23-13-17(14-24(33-6-2)25(23)34-7-3)26(31)29-20-10-8-9-19(16(20)4)27-30-21-15-18(28)11-12-22(21)35-27/h8-15H,5-7H2,1-4H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHNCBVHMXIVKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC(=C2C)C3=NC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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